molecular formula C10H12OS B14849795 (3-Cyclopropoxyphenyl)(methyl)sulfane

(3-Cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14849795
M. Wt: 180.27 g/mol
InChI Key: YKLAJVBLCPRHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol . This compound features a cyclopropoxy group attached to a phenyl ring, which is further connected to a methylsulfane group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxyphenyl)(methyl)sulfane can be achieved through a copper-catalyzed Chan-Lam cyclopropylation reaction. This method involves the use of potassium cyclopropyl trifluoroborate and phenol nucleophiles, catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant . The reaction is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfane.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclopropoxyphenyl)(methyl)sulfane involves its interaction with various molecular targets. The compound’s alkyl-oxygen bonds undergo fission, allowing it to react within the intracellular milieu . This reactivity can lead to the formation of new chemical bonds and the modification of biological molecules, influencing cellular processes.

Comparison with Similar Compounds

    Cyclopropyl phenyl ether: Similar structure but lacks the sulfane group.

    Methyl phenyl sulfane: Similar structure but lacks the cyclopropoxy group.

    Phenyl methyl sulfane: Lacks both the cyclopropoxy and sulfane groups.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-cyclopropyloxy-3-methylsulfanylbenzene

InChI

InChI=1S/C10H12OS/c1-12-10-4-2-3-9(7-10)11-8-5-6-8/h2-4,7-8H,5-6H2,1H3

InChI Key

YKLAJVBLCPRHDD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.